molecular formula C16H17NO3S2 B2796143 N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide CAS No. 2034558-65-9

N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide

Cat. No.: B2796143
CAS No.: 2034558-65-9
M. Wt: 335.44
InChI Key: BWMRALYDEYUFPI-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide is a complex organic compound that features a benzofuran ring, a thiophene ring, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis (MWI) has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide is unique due to the combination of benzofuran and thiophene rings with a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-12-8-9-16(21-12)22(18,19)17-10-4-6-14-11-13-5-2-3-7-15(13)20-14/h2-3,5,7-9,11,17H,4,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMRALYDEYUFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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